molecular formula C20H16N4O7S B2967126 5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 891119-45-2

5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2967126
CAS RN: 891119-45-2
M. Wt: 456.43
InChI Key: CIRAHUHZOCHVNF-UHFFFAOYSA-N
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Description

The compound you’re asking about contains several functional groups that are known to have interesting properties. The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a structural alert with the formula C4H4S .


Synthesis Analysis

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

A significant amount of research focuses on the synthesis and characterization of nitrothiophene derivatives, which are evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. For example, Threadgill et al. (1991) synthesized a series of nitrothiophene carboxamides, exploring their application as radiosensitizers for hypoxic mammalian cells and their selective cytotoxicity upon bioreductive activation. This study provides a basis for understanding the reactivity and potential biological applications of nitrothiophene derivatives, which may be extrapolated to the compound (Threadgill et al., 1991).

Antimicrobial and Antiproliferative Activity

Research into oxadiazole derivatives, closely related to the compound of interest, reveals their potential in antimicrobial and antiproliferative applications. For instance, Lalpara et al. (2021) synthesized N-substituted dihydropyrimidine derivatives, including oxadiazole moieties, and evaluated them for in vitro antidiabetic activity, highlighting the broad applicability of these compounds in drug discovery and development (Lalpara et al., 2021).

Antioxidant Properties

Compounds containing oxadiazole and thiophene units have been studied for their antioxidant activities, as demonstrated by Tumosienė et al. (2019), who synthesized derivatives with significant antioxidant potential. These studies indicate the possibility of utilizing such compounds in the development of new antioxidants for therapeutic or industrial applications (Tumosienė et al., 2019).

Corrosion Inhibition

Oxadiazole derivatives have also been explored for their role in corrosion inhibition, as seen in the work by Kalia et al. (2020). They synthesized and tested oxadiazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing their potential industrial applications in protecting metals against corrosion (Kalia et al., 2020).

Material Science Applications

In material science, the structural and electronic properties of similar compounds have been utilized to design and synthesize materials with potential applications in optoelectronics and as sensors. The creation of co-crystals and coordination networks incorporating oxadiazole and thiophene units demonstrates the utility of these compounds in forming materials with desirable photophysical and structural properties (Liao et al., 2013).

properties

IUPAC Name

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7S/c1-28-13-7-11(8-14(29-2)17(13)30-3)19-22-23-20(31-19)21-18(25)16-9-10-6-12(24(26)27)4-5-15(10)32-16/h4-9H,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRAHUHZOCHVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

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